molecular formula C19H30O B1197205 5alpha-Androstan-17-one CAS No. 963-74-6

5alpha-Androstan-17-one

Cat. No.: B1197205
CAS No.: 963-74-6
M. Wt: 274.4 g/mol
InChI Key: YJDYCULVYZDESB-HKQXQEGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5alpha-Androstan-17-one, also known as Androstanolone or Dihydrotestosterone, is an endogenous steroid hormone and a metabolite of testosterone . It primarily targets androgen receptors (AR), estrogen receptor 1 (ESR1), progesterone receptor (PGR), serpin family A member 6 (SERPINA6), and sex hormone-binding globulin (SHBG) . These targets play crucial roles in the development of the male phenotype during embryogenesis and at puberty .

Mode of Action

As a weak androgen, this compound has a potency approximately 1/7 that of testosterone . It interacts with its targets by binding to the androgen receptors, thereby mediating many of the biological actions of testosterone . It can also be converted back into Dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .

Biochemical Pathways

This compound is involved in the androgenic pathway and the backdoor pathway of DHT synthesis . It can be formed from androstenedione via the action of 5α-reductase and 5β-reductase forming 5α-androstanedione and 5β-androstanedione which are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively .

Result of Action

This compound has been found to have significant effects on masculinization in mammalian fetuses . It is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .

Biochemical Analysis

Biochemical Properties

5alpha-Androstan-17-one is involved in several biochemical reactions. It interacts with enzymes such as 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. These enzymes are crucial for the conversion of testosterone to dihydrotestosterone and the subsequent metabolism of dihydrotestosterone to this compound . Additionally, this compound can act as a positive allosteric modulator of the GABA-A receptor, influencing neurotransmission .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of androgen receptors, thereby affecting the transcription of androgen-responsive genes . This modulation can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptorsThis interaction regulates the transcription of target genes involved in various physiological processes . Additionally, this compound can be converted back to dihydrotestosterone via 3alpha-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance muscle mass and reduce body fat by converting into more potent androgens like testosterone . At high doses, this compound can cause adverse effects such as liver dysfunction and cardiovascular issues . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from testosterone and dihydrotestosterone through the action of 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase . Additionally, it can be further metabolized to other androgens or conjugated for excretion. The metabolic flux of this compound can influence the levels of various metabolites and impact overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues where it can exert its biological effects . The distribution of this compound can also be influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

This compound is localized to specific subcellular compartments where it can interact with its target molecules. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to particular organelles . The subcellular distribution of this compound can affect its activity and function, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha-Androstan-17-one can be synthesized from natural steroids such as androstanediol via 17beta-hydroxysteroid dehydrogenase or from androstanedione via 3beta-hydroxysteroid dehydrogenase . The synthetic process involves the reduction of the double bond in the steroid nucleus, followed by oxidation at the 17th position to form the ketone group.

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial transformation processes. Specific strains of bacteria or fungi are employed to convert precursor steroids into the desired product through enzymatic reactions. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5alpha-Androstan-17-one can undergo oxidation reactions to form various oxidized derivatives.

    Substitution: It can participate in substitution reactions, particularly at the 3 and 17 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction: 5alpha-androstan-17beta-ol-3-one (dihydrotestosterone).

    Substitution: Halogenated derivatives at the 3 and 17 positions.

Comparison with Similar Compounds

Uniqueness: 5alpha-Androstan-17-one is unique due to its specific role as a metabolite of testosterone and dihydrotestosterone. Its distinct chemical structure and functional groups allow it to participate in a variety of biochemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYCULVYZDESB-HKQXQEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315767
Record name 5α-Androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

963-74-6
Record name 5α-Androstan-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=963-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstan-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5.alpha.-Androstan-17-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5α-Androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5α-androstan-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstan-17-one
Reactant of Route 2
5alpha-Androstan-17-one
Reactant of Route 3
5alpha-Androstan-17-one
Reactant of Route 4
5alpha-Androstan-17-one
Reactant of Route 5
5alpha-Androstan-17-one
Reactant of Route 6
5alpha-Androstan-17-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.